molecular formula C20H24N2O3 B2654088 (E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide CAS No. 2411325-23-8

(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide

Cat. No. B2654088
CAS RN: 2411325-23-8
M. Wt: 340.423
InChI Key: SMKAMBRADMYRML-RMKNXTFCSA-N
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Description

(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as DMABN and has a molecular weight of 392.5 g/mol.

Mechanism of Action

The exact mechanism of action of DMABN is not yet fully understood. However, several studies have suggested that DMABN may exert its effects by inhibiting specific enzymes and proteins involved in various cellular processes. For example, DMABN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
DMABN has been shown to have various biochemical and physiological effects. In vitro studies have reported that DMABN can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, DMABN has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes in tumor metastasis.

Advantages and Limitations for Lab Experiments

DMABN has several advantages and limitations for laboratory experiments. One of the advantages of DMABN is its high potency and selectivity towards specific enzymes and proteins, which makes it a useful tool for studying various cellular processes. However, one of the limitations of DMABN is its low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

Several future directions can be explored in the study of DMABN. One potential direction is to investigate the potential of DMABN as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies can be conducted to explore the potential of DMABN as a drug candidate for the treatment of various types of cancer. Furthermore, the development of more efficient synthesis methods for DMABN can also be explored to facilitate its use in various research applications.

Synthesis Methods

DMABN can be synthesized using various methods, including the reaction of 4-(2-methoxyphenoxy)benzaldehyde with dimethylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then subjected to further reactions to obtain the final product, DMABN.

Scientific Research Applications

DMABN has been extensively studied for its potential applications in medicinal chemistry, specifically as a potential drug candidate for the treatment of various diseases. Several studies have reported the potential of DMABN as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, DMABN has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-22(2)14-6-9-20(23)21-15-16-10-12-17(13-11-16)25-19-8-5-4-7-18(19)24-3/h4-13H,14-15H2,1-3H3,(H,21,23)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKAMBRADMYRML-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC=C(C=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC=C(C=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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